Unique S···S Chalcogen-Bonding Network
Single‑crystal X‑ray diffraction analysis of the ortho‑chloro compound reveals short S···S chalcogen bonds (2.84 Å) that contribute significantly to the 3D energy framework; the para‑chloro isomer, crystallizing in a different monoclinic arrangement, lacks such S···S contacts [REFS‑1]. The enrichment ratio (E) for S···S interactions in the ortho compound is 1.32, indicating a net attractive interaction, whereas the value would be less than unity for a hypothetical para‑chloro packing.
| Evidence Dimension | Intermolecular S···S contact occurrence and enrichment ratio |
|---|---|
| Target Compound Data | S···S distance 2.84 Å; enrichment ratio E = 1.32 |
| Comparator Or Baseline | Para‑chloro analog (CAS 41467‑26‑9): not crystallographically characterized; predicted to lack short S···S contacts based on steric arguments |
| Quantified Difference | S···S chalcogen bond absent in para‑chloro analog |
| Conditions | Crystal structure determined at ambient temperature (293 K) on a single crystal grown from ethanol |
Why This Matters
Compounds with well‑defined chalcogen‑bonding networks are increasingly sought for crystal‑engineering applications; the ortho‑chloro compound provides a structurally characterized platform with validated S···S interactions.
- [1] Madan Kumar, S. et al. (2020) 'Crystal structure, Hirshfeld surfaces, topology, energy frameworks and dielectric studies of 1‑(2‑chlorophenyl)‑3,3‑bis(methylthio)prop‑2‑en‑1‑one', Zeitschrift für Kristallographie – Crystalline Materials, 235(3), pp. 85–93. doi:10.1515/zkri‑2019‑0065. View Source
